![molecular formula C16H19N5O4S B2626418 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine CAS No. 2415573-89-4](/img/structure/B2626418.png)
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a 1,2,3-triazole ring, an azetidine ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps. The azetidine ring can be introduced through nucleophilic substitution reactions, while the morpholine ring is often incorporated via amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine involves its interaction with specific molecular targets. The 1,2,3-triazole ring can bind to enzymes or receptors, modulating their activity . The azetidine and morpholine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.
Azetidine Derivatives: Compounds containing azetidine rings, like azetidine-2-carboxylic acid.
Morpholine Derivatives: Compounds with morpholine rings, such as morpholine-4-carboxamides.
Uniqueness
4-{4-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-17-5-6-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSTZILINWHYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)
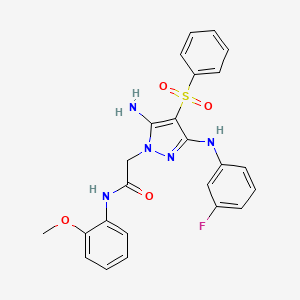
![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)
![tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B2626340.png)
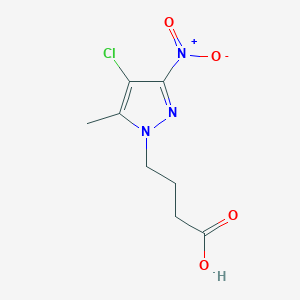
![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)
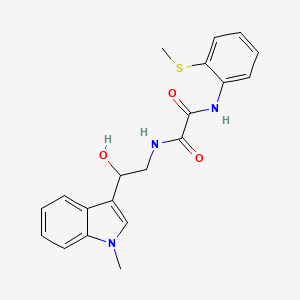
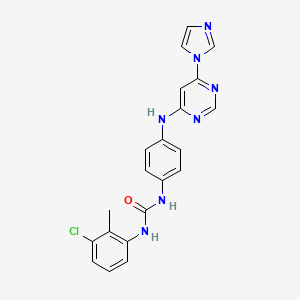
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)
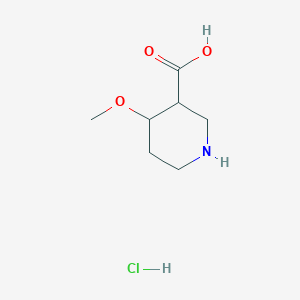
![Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2626352.png)
![Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2626353.png)
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)
